molecular formula C10H8ClNO B1496764 8-Chloro-2-methylquinolin-5-OL CAS No. 420786-78-3

8-Chloro-2-methylquinolin-5-OL

Cat. No. B1496764
CAS RN: 420786-78-3
M. Wt: 193.63 g/mol
InChI Key: GRVQXFRJNJGBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2-methylquinolin-5-OL is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-2-methylquinolin-5-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-2-methylquinolin-5-OL including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

420786-78-3

Product Name

8-Chloro-2-methylquinolin-5-OL

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-2-methylquinolin-5-ol

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-7-9(13)5-4-8(11)10(7)12-6/h2-5,13H,1H3

InChI Key

GRVQXFRJNJGBPE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2C=C1)O)Cl

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crotonaldehyde (17.5 mL, 0.21 mol) was added dropwise to a refluxing solution of 2-chloro-5-methoxyaniline hydrochloride (10.36 g. 53.4 mmol) in 5 N hydrochloric acid (450 mL) and reflux continued for a further 0.5 h. The reaction mixture was cooled and diluted with water (500 mL), then extracted with ether (400 mL). The aqueous layer was separated and basified using 50% aqueous NaOH (pH 14), and then extracted into dichloromethane (3×300 mL). The combined organic phases were dried (Na2SO4) and evaporated in vacuo to give a dark oil which was purified by chromatography on silica gel (˜200 g) eluting with 20% EtOAc in hexane to give a brown oil (5.17 g) which was heated at reflux in a mixture of acetic acid (30 mL) and 48% hydrobromic acid (30 mL) for 66 h. Reaction mixture was evaporated in vacuo and the residue suspended in sat. NaHCO3 (aq), then extracted into dichloromethane (3×50 mL). The combined organic phases were dried (Na2SO4) and evaporated in vacuo to give a brown solid (2.90 g, 28%).
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
10.36 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name

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